molecular formula C9H8Cl2O B2887167 1-(4,5-Dichloro-2-methylphenyl)ethanone CAS No. 53803-91-1

1-(4,5-Dichloro-2-methylphenyl)ethanone

Cat. No.: B2887167
CAS No.: 53803-91-1
M. Wt: 203.06
InChI Key: FMZAFADAMWMBDN-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Cl2O. It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, along with an ethanone group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dichloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the chlorination of 1-(4-methylphenyl)ethanone using concentrated hydrochloric acid and aqueous hydroperoxide in hot ethanol

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, often utilizing catalysts and controlled temperature settings to facilitate the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dichloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4,5-Dichloro-2-methylphenyl)ethanone finds applications in multiple fields of scientific research:

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved often include the formation of covalent bonds with target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(4,5-Dichloro-2-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1-(4,5-dichloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAFADAMWMBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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